1-(4-Fluorobenzyl)Guanidine
Overview
Description
1-(4-Fluorobenzyl)Guanidine is an organic compound characterized by the presence of a guanidine group attached to a 4-fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)Guanidine typically involves the reaction of 4-fluorobenzylamine with a guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The guanidine group can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the guanidine nitrogen atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted fluorobenzyl derivatives, depending on the electrophile used.
Nucleophilic Substitution: Products include substituted guanidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzyl)Guanidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for targeting specific receptors or enzymes.
Biological Research: The compound is utilized in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)Guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of biological pathways . The fluorobenzyl moiety enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-Benzylguanidine: Similar structure but lacks the fluorine atom, resulting in different binding properties and biological activity.
N-Methyl-N-(2-pyridinylmethyl)guanidine: Contains a pyridine ring instead of a benzyl group, leading to distinct chemical and biological characteristics.
Uniqueness: 1-(4-Fluorobenzyl)Guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with target molecules .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTYPUJUKWPXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368913 | |
Record name | 1-(4-Fluorobenzyl)Guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-33-6 | |
Record name | 1-(4-Fluorobenzyl)Guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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